Diethyltin dichloride
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloro(diethyl)stannane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAXVVMIXZAKSR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235690 | |
| Record name | Diethyltindichloride | |
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Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Diethyltin dichloride | |
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CAS No. |
866-55-7 | |
| Record name | Diethyltin dichloride | |
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| Record name | Diethyltindichloride | |
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| Record name | Diethyltin dichloride | |
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| Record name | Diethyltin dichloride | |
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| Record name | DIETHYLTIN DICHLORIDE | |
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Synthetic Methodologies and Chemical Derivatization of Diethyltin Dichloride
Established Synthetic Pathways for Diethyltin (B15495199) Dichloride and Analogues
The synthesis of diethyltin dichloride can be achieved through several established methods, primarily involving direct synthesis or alkylation reactions.
Direct Synthesis Approaches for Diorganotin Dichlorides
The direct reaction of an alkyl halide with metallic tin is a common method for the synthesis of diorganotin dichlorides. In the case of this compound, this involves the reaction of ethyl chloride with tin metal, often in the presence of a catalyst to improve reaction rates and yields. google.com
A notable example involves heating mossy tin metal with a catalyst, such as tetrabutyl phosphonium (B103445) iodide, and bubbling ethyl chloride gas through the mixture. google.com The reaction can also be carried out under pressure in an autoclave. While the direct synthesis method is effective, it can sometimes lead to a mixture of products, including monoalkyltin and trialkyltin species, necessitating purification steps. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired this compound.
The first organotin compound, diethyltin diiodide, was synthesized in 1849 by Edward Frankland through the reaction of ethyl iodide with tin at elevated temperatures. lupinepublishers.comlupinepublishers.com This historical synthesis laid the groundwork for the direct synthesis methods used today for various organotin halides.
Alkylation Reactions in the Preparation of this compound
Alkylation of tin tetrachloride (SnCl₄) with appropriate organometallic reagents is a widely used and versatile method for the synthesis of this compound. This approach allows for more controlled stoichiometry and can lead to higher purity products compared to direct synthesis.
One common class of alkylating agents is Grignard reagents. The reaction of ethylmagnesium chloride (EtMgCl) with tin tetrachloride can produce this compound. sciencemadness.org The stoichiometry of the reactants is critical to selectively form the dialkylated product over tetraalkyltin or other alkyltin halides.
Organoaluminum compounds, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), are also effective alkylating agents for tin tetrachloride. lupinepublishers.com Industrially, this method is advantageous as it can be tailored to produce dialkyltin dichlorides directly. lupinepublishers.com The reaction of triethylaluminum with tin tetrachloride can be controlled to yield this compound as the major product. lupinepublishers.com
The Kocheshkov redistribution reaction is another important pathway where tetraethyltin (B1219993) can react with tin tetrachloride to produce this compound. shu.ac.uk This reaction allows for the conversion of fully alkylated tin compounds into the desired dihalide.
| Alkylating Agent | Substrate | Product | Notes |
| Ethylmagnesium chloride | Tin(IV) chloride | This compound | A common laboratory-scale synthesis. |
| Triethylaluminum | Tin(IV) chloride | This compound | An industrially significant method. lupinepublishers.com |
| Tetraethyltin | Tin(IV) chloride | This compound | An example of the Kocheshkov redistribution reaction. shu.ac.uk |
Chemical Transformations and Derivatization Strategies Utilizing this compound
This compound serves as a key precursor for the synthesis of a wide array of other organotin compounds with diverse functionalities.
Synthesis of Organotin Acetates and Thiolates from Diorganotin Dichlorides
This compound readily undergoes nucleophilic substitution reactions at the tin-chlorine bond, allowing for the introduction of various functional groups. The synthesis of organotin acetates and thiolates are common examples of this reactivity.
The reaction of this compound with sodium acetate (B1210297) leads to the formation of diethyltin diacetate. lupinepublishers.com This is a straightforward salt metathesis reaction where the chloride ligands are replaced by acetate groups. Similarly, other diorganotin dichlorides, like dibutyltin (B87310) dichloride, are converted to their corresponding acetates by treatment with sodium acetate. lupinepublishers.com
The synthesis of organotin thiolates is achieved by reacting this compound with thiols or their corresponding sodium salts. For instance, the reaction of dimethyltin (B1205294) dichloride with isooctyl thioglycolate in the presence of a base like sodium bicarbonate yields dimethyltin bis(isooctyl thioglycolate). google.com A similar reaction with this compound and a suitable thiol would produce the corresponding diethyltin dithiolate. These thiolates are particularly important as stabilizers for PVC. lupinepublishers.comlupinepublishers.com
| Reagent | Substrate | Product |
| Sodium acetate | This compound | Diethyltin diacetate |
| Thiol (R-SH) + Base | This compound | Diethyltin bis(thiolate) |
Formation of Related Organotin Compounds as Precursors
This compound is a valuable building block for the synthesis of more complex organotin structures. For example, it can be used to prepare mixed tetraorganotin compounds of the type R₂R'₂Sn. conicet.gov.ar This is typically achieved by reacting this compound with a different Grignard reagent (R'MgX). conicet.gov.ar
Furthermore, this compound can be reduced to form diethyltin dihydride (Et₂SnH₂). This reduction is typically carried out using reducing agents like lithium aluminum hydride. shu.ac.uk The resulting organotin hydrides are important reagents in their own right, used in various organic transformations such as hydrostannylation reactions.
The reaction of this compound with other metal salts can also lead to interesting transformations. For instance, its reaction with thallium(III) chloride has been reported to yield mainly this compound, indicating the stability of the diethyltin moiety under these conditions. shu.ac.uk
Reactions with Specific Organic Substrates for Functionalization
This compound can react with a variety of organic substrates containing functional groups that can displace the chloride ligands, leading to new functionalized organotin compounds.
An example is the reaction of diorganotin dichlorides with hydroxybenzoic acids. While specific data for this compound is not detailed, analogous reactions with dibutyltin dichloride and diphenyltin (B89523) dichloride have been reported to form diorganotin dihydroxybenzoates. scholaris.ca These reactions typically proceed via an intermediate diorganotin oxide. scholaris.ca
In the realm of catalysis, although many studies focus on dimethyltin dichloride, the catalytic activity is a key aspect of diorganotin dichloride chemistry. For example, dimethyltin dichloride has been shown to catalyze the regioselective protection of hydroxyl groups in sugars. researchgate.net This suggests that this compound could also exhibit catalytic properties in similar organic transformations, acting as a Lewis acid to activate substrates. rsc.org The catalytic cycle in such reactions often involves the coordination of the substrate to the tin center. rsc.org
Coordination Chemistry and Supramolecular Assembly of Diethyltin Dichloride Complexes
Ligand Interactions and Complex Formation Studies
The reactivity of the Sn(IV) center in diethyltin (B15495199) dichloride facilitates the formation of stable complexes with ligands containing nitrogen, sulfur, and oxygen donor atoms, as well as with significant biological molecules. These interactions typically result in an expansion of the coordination number of the tin atom from four to five or six, leading to various geometries.
Coordination with Nitrogen-Donor Ligands
Diethyltin dichloride readily forms adducts with nitrogen-containing ligands. Bidentate nitrogen ligands, such as 1,10-phenanthroline (B135089) (phen), react with this compound to form stable, six-coordinate complexes like Et₂SnCl₂(phen). tandfonline.com In these complexes, the tin atom typically adopts a distorted octahedral geometry. The formation of such complexes can be a precursor step for further reactions, for instance, with biologically relevant molecules. tandfonline.com Equilibrium studies involving diethyltin(IV) dichloride and bidentate amines like 1-(2-aminoethyl)-pyrolidine have also been investigated to understand the stability and speciation of the resulting complexes in solution. nih.gov The coordination chemistry of diorganotin(IV) compounds with N-donor ligands is extensive, often resulting in five- or six-coordinate geometries depending on the stoichiometry and nature of the ligand. nih.govtandfonline.com
Coordination with Sulfur-Donor Ligands
The interaction of this compound with sulfur-donor ligands is of significant interest due to the high affinity of tin for sulfur. Dithiocarbamates, a prominent class of sulfur-containing ligands, react with diorganotin(IV) dichlorides to form complexes where the dithiocarbamate (B8719985) ligand can coordinate in several ways. nih.gov These include monodentate (one sulfur atom binds to tin), bidentate (both sulfur atoms chelate to the same tin center), and anisobidentate (one short and one long Sn-S bond) coordination. nih.govmdpi.com This versatility leads to a range of coordination numbers and geometries, most commonly distorted octahedral structures for di-substituted derivatives. mdpi.com The synthesis of these complexes is often achieved by reacting the diorganotin(IV) dichloride with a prepared dithiocarbamate salt. semanticscholar.org The interaction with thiolate groups, particularly cysteine residues in proteins, is a key aspect of its biological activity. uu.nlnih.gov
Coordination with Oxygen-Donor Ligands
This compound forms complexes with a variety of oxygen-donor ligands, including carboxylates and Schiff bases. ijcce.ac.irgrafiati.com The reaction with Schiff bases, which can be bidentate or tridentate and often contain a combination of N and O donor atoms, leads to five- and six-coordinate complexes. nih.govrsc.org Depending on the specific Schiff base and reaction conditions, the resulting diorganotin(IV) complexes can adopt geometries ranging from trigonal bipyramidal to octahedral. rsc.orgnih.gov In many cases, these reactions yield stable, neutral complexes that are soluble in organic solvents like DMF and DMSO. nih.gov Reactions with carboxylate ligands can produce structurally diverse compounds, including monomeric, dimeric, and polymeric chain structures, where the carboxylate group acts as a bridging ligand. The coordination environment around the tin atom in these adducts is frequently a distorted trigonal bipyramidal or octahedral geometry. grafiati.com
Complexation with Biologically Relevant Molecules (e.g., Nucleotides, Dithiol-Containing Species)
The interaction of this compound with biologically important molecules has been a subject of detailed study.
Nucleotides: Spectroscopic and potentiometric studies have shown that diethyltin(IV) interacts with purine (B94841) and pyrimidine (B1678525) nucleotides, including guanosine-5'-monophosphate (B10773721) (GMP), inosine-5'-monophosphate (IMP), adenosine-5'-monophosphate (AMP), and cytidine-5'-monophosphate (CMP). tandfonline.comresearchgate.net In the pH range of 1.5-10.5, coordination primarily occurs through a bidentate interaction with the phosphate (B84403) group. researchgate.net The purine or pyrimidine base moieties (e.g., N7 and N1) are not involved in the coordination. researchgate.net At high pH values (pH > 9.0), the diethyltin moiety has been shown to react with the O(2') and O(3') oxygen atoms of the ribose ring to form dimeric structures. researchgate.net Between pH 5.0 and 9.0, however, no significant interaction between the diethyltin cation and the nucleotides was observed. researchgate.net When this compound is pre-complexed with a ligand like 1,10-phenanthroline, the resulting Et₂SnCl₂(phen) complex can react with nucleotides like AMP and CMP, where one chloride ligand is substituted by the nucleotide, which coordinates via its phosphate group. tandfonline.com
Dithiol-Containing Species: this compound is known to interact strongly with dithiol-containing molecules. uu.nl A prominent example is its binding to the organomercurial lyase (MerB), an enzyme featuring a dithiol active site with two crucial cysteine residues. nih.gov Crystallographic studies have shown that this compound binds to MerB by coordinating directly to the sulfur atoms of these cysteine residues. nih.gov This interaction underscores the high affinity of the diethyltin(IV) cation for thiolate donors, a key factor in its biochemical effects. uu.nlnih.gov
Structural Elucidation of this compound Coordination Compounds
The definitive determination of the three-dimensional structure of this compound complexes in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise information on coordination numbers, geometries, bond lengths, and bond angles, revealing the intricate supramolecular assemblies that can form.
X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction studies have been crucial in understanding the structural diversity of diorganotin(IV) complexes. For this compound itself, crystallographic analysis of its complex with the enzyme MerB revealed the tin atom coordinated to the sulfur atoms of two cysteine residues within the protein's active site. nih.gov
While a broad range of crystal structures for simple this compound adducts is not widely published, extensive crystallographic work on the closely related dimethyltin (B1205294) dichloride provides significant insight into the expected structural motifs. These studies show that 1:1 adducts with monodentate ligands can form chlorine-bridged dimers, resulting in six-coordinate tin atoms in distorted octahedral geometries. psu.edu Adducts with bidentate ligands, such as those derived from pyridine, also show distorted octahedral geometries where the two methyl groups are typically in a trans configuration, and the two chlorine atoms are cis. tandfonline.com Complexes with dithiocarbamates can feature five-coordinate tin in a distorted trigonal bipyramidal geometry, with the two sulfur atoms of the ligand binding asymmetrically. oup.com The structural parameters from these analogous compounds provide a robust framework for understanding the coordination behavior of this compound.
The table below summarizes representative structural data from X-ray crystallography for coordination compounds of the analogous dimethyltin dichloride, illustrating the common geometries and bond parameters.
Spectroscopic Investigations of Coordination Geometry (e.g., NMR, IR, Mössbauer Spectroscopy)
The coordination geometry of this compound and its complexes is extensively studied using a combination of spectroscopic techniques. These methods provide critical insights into the electronic environment and spatial arrangement of atoms around the central tin atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for elucidating the structure of diethyltin(IV) complexes in solution. In ¹H NMR studies of complexes with ligands like arylazophenols, the integrated intensities of the methyl and Sn-methyl protons help confirm the stoichiometry of the resulting complexes. tandfonline.com For analogous dimethyltin dichloride complexes, the coupling constants, specifically |²J(¹¹⁹Sn-C-¹H)|, have been shown to correlate with the enthalpies of formation for adducts with phenanthroline ligands. acs.org
¹¹⁹Sn NMR is particularly informative. The chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin center. For instance, the reaction of dimethyltin dichloride with N′-phenylpyridine-2-carbaldimine shows the ¹¹⁹Sn NMR signal at -158.3 ppm in CDCl₃, indicative of a six-coordinate tin atom in an octahedral geometry. tandfonline.com Changes in the coordination sphere, such as the displacement of chloride ions by other ligands, lead to significant shifts in the ¹¹⁹Sn resonance.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information on the coordination modes of ligands and the nature of the Sn-C, Sn-Cl, and Sn-ligand bonds. In the far-infrared region, the positions of the tin-carbon ν(Sn-C) and tin-chlorine ν(Sn-Cl) stretching vibrations are diagnostic of the geometry of the C₂SnCl₂ moiety. For six-coordinate adducts of the closely related dimethyltin dichloride, a trans-arrangement of the methyl groups is confirmed by the observation of a single strong νₐₛ(Sn-C) band, while a cis-arrangement would result in two bands (symmetric and asymmetric). acs.org Similarly, the presence of two ν(Sn-Cl) bands indicates a cis-disposition of the two chlorine atoms. tandfonline.com For example, in complexes of dimethyltin dichloride with substituted phenanthrolines, ν(Sn-C) bands appear around 580 cm⁻¹ and ν(Sn-Cl) bands are observed in the 235-275 cm⁻¹ range, confirming a trans-methyl, cis-chloro configuration. acs.org The coordination of a ligand to the tin center is also evidenced by shifts in the ligand's own characteristic vibrational frequencies.
Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a highly effective technique for determining the coordination number and geometry of tin compounds in the solid state. The key parameters are the isomer shift (IS, δ) and the quadrupole splitting (QS, ΔEₐ). The isomer shift provides information about the s-electron density at the tin nucleus, which is related to the oxidation state and covalency of the tin bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus, making it highly sensitive to the stereochemistry around the tin atom.
For a wide range of six-coordinate dimethyltin dichloride adducts with nitrogen-donor ligands, the QS values typically fall in the range of 3.8-4.2 mm/s. acs.org This large quadrupole splitting is characteristic of a trans-dimethyl octahedral geometry, where the two methyl groups occupy axial positions and the four donor atoms of the ligands and the two chlorine atoms lie in the equatorial plane. The corresponding isomer shifts for these complexes are generally found within a narrow range of 1.4-1.6 mm/s (relative to a BaSnO₃ source), consistent with a tin(IV) oxidation state. acs.orgnih.gov The relationship between the QS value and the C-Sn-C bond angle (θ) in R₂SnX₄ compounds is well-established, with QS values greater than ~3.5 mm/s being indicative of a trans-octahedral geometry where θ is approximately 180°.
Solution-Phase Thermodynamics and Kinetics of Diethyltin(IV) Complexation
Determination of Stability Constants for Diethyltin(IV) Complexes
The stability of complexes formed between the diethyltin(IV) cation, [Et₂Sn]²⁺, and various ligands in solution is quantified by their formation constants (or stability constants). These constants are typically determined using potentiometric pH titration methods, where the competition between protons and the metal cation for the ligand is measured. nih.gov The stability of these complexes is crucial for understanding the behavior of diethyltin compounds in biological and environmental systems.
Studies on the interaction of diethyltin(IV) with amino acids and related biomolecules have shown the formation of various complex species, including ML, ML₂, and protonated or hydroxo species, depending on the pH of the solution. nih.gov The stability of the formed complexes is influenced by the nature of the donor atoms and the chelate ring size. nih.gov For example, ligands with nitrogen and oxygen donor atoms form stable complexes with diethyltin(IV). researchgate.net
Below is a table of representative stability constants (log K) for diethyltin(IV) complexes with various amino acids at 25 °C and an ionic strength of 0.1 mol·dm⁻³.
| Ligand | Equilibrium | log β |
|---|---|---|
| Glycine | DET + H₂L ⇌ DET(L) + 2H⁺ | -6.41 |
| DET + 2H₂L ⇌ DET(L)₂ + 4H⁺ | -15.01 | |
| α-Alanine | DET + H₂L ⇌ DET(L) + 2H⁺ | -6.52 |
| DET + 2H₂L ⇌ DET(L)₂ + 4H⁺ | -15.19 | |
| β-Alanine | DET + H₂L ⇌ DET(L) + 2H⁺ | -7.46 |
| DET + 2H₂L ⇌ DET(L)₂ + 4H⁺ | -16.71 | |
| L-Cysteine | DET + H₃L ⇌ DET(HL) + 2H⁺ | -3.13 |
| DET + H₃L ⇌ DET(L)⁻ + 3H⁺ | -12.01 | |
| S-Methyl-L-cysteine | DET + H₂L ⇌ DET(L) + 2H⁺ | -5.69 |
| DET + 2H₂L ⇌ DET(L)₂ + 4H⁺ | -13.20 |
Data sourced from references nih.govresearchgate.net. DET represents the Diethyltin(IV) cation, [Et₂Sn]²⁺.
Influence of Solvent Environment on Complexation Equilibria
The solvent plays a critical role in the complexation reactions of diethyltin(IV) by influencing the stability and structure of the resulting complexes. researchgate.net The solvent's properties, such as polarity, dielectric constant, and solvating ability (donor/acceptor characteristics), can significantly alter the thermodynamic parameters of complex formation. researchgate.netresearchgate.net
The variation in the pKₐ values of the ligands with solvent composition must also be considered, as it directly impacts the complexation equilibria. researchgate.net The preferential solvation of the metal cation, the ligand, and the resulting complex by one of the solvent components can lead to significant and sometimes non-linear changes in complex stability as a function of the solvent mixture's composition. researchgate.netresearchgate.net For instance, solvents with high donor ability can compete with the ligand for coordination sites on the tin atom, potentially leading to lower stability constants compared to less coordinating solvents. researchgate.net Conversely, a solvent that poorly solvates the free ions but strongly solvates the final complex can drive the equilibrium towards product formation.
Mechanistic Investigations and Reaction Pathway Analysis of Diethyltin Dichloride
Decomposition and Hydrolysis Reaction Mechanisms
Kinetic Studies on Thermal Decomposition Pathways
Detailed kinetic studies specifically on the thermal decomposition of diethyltin (B15495199) dichloride are not extensively available in the reviewed literature. However, significant research has been conducted on the closely related analogue, dimethyltin (B1205294) dichloride (DMTC), which provides a valuable model for understanding the decomposition pathways of dialkyltin dichlorides.
| Parameter | Value |
|---|---|
| Arrhenius Constant (A) | 9 ± 1 x 10¹⁵ s⁻¹ |
| Activation Energy (Ea) | 62.8 ± 3 kcal/mol |
Note: The data presented is for dimethyltin dichloride, an analogue of diethyltin dichloride. tue.nljournaldephysique.orgjournaldephysique.org
Hydrolysis Processes and Identification of Intermediate Species
The hydrolysis of the diethyltin(IV) cation, [Et₂Sn]²⁺, which forms from the dissolution of this compound in aqueous solutions, has been investigated through potentiometric and calorimetric studies. researchgate.net This process involves the formation of several stable hydrolyzed species as the pH of the solution changes. The equilibrium of these species is critical in determining the reactivity and bioavailability of the organotin compound in aqueous environments.
The primary hydrolyzed species identified include monomeric and dimeric complexes. researchgate.net Potentiometric data analysis has allowed for the determination of the stability constants for these intermediate species. researchgate.net The main species formed at concentrations investigated include [Et₂Sn(OH)]⁺, [Et₂Sn(OH)₂], [(Et₂Sn)₂(OH)]³⁺, and [(Et₂Sn)₂(OH)₂]²⁺. researchgate.net
| Species Formula | Log β (Stability Constant) |
|---|---|
| [Et₂Sn(OH)]⁺ | -3.41 ± 0.02 |
| [Et₂Sn(OH)₂] | -8.91 ± 0.03 |
| [(Et₂Sn)₂(OH)]³⁺ | -4.04 ± 0.04 |
| [(Et₂Sn)₂(OH)₂]²⁺ | -6.42 ± 0.02 |
Data obtained at 25 °C and an ionic strength of 0.1 mol dm⁻³ (KNO₃). researchgate.net
Catalytic Mechanisms Mediated by this compound
Electrocatalytic Reduction Mechanisms (e.g., Nitrate (B79036) and Nitrite)
This compound has been shown to exhibit significant catalytic activity in the electrochemical reduction of nitrate and nitrite. researchgate.net Studies using cyclic voltammetry and rotating disk electrodes on a platinum electrode have demonstrated that Et₂SnCl₂ can effectively catalyze these reductions. researchgate.net The primary mechanistic role of the this compound is to lower the energy barrier for the reduction process.
The presence of the diethyltin species on the electrode surface leads to a significant drop in the overpotential required for the reduction of both nitrate and nitrite. researchgate.net This indicates that the tin compound actively participates in the electron transfer mechanism, likely by forming an intermediate complex with the nitrate or nitrite ions, which facilitates their reduction. The study of the catalytic kinetics suggests a viable method for the simultaneous determination of nitrate and nitrite in wastewater, underscoring the efficiency of the catalytic process. researchgate.net
Mechanistic Role in Regioselective Organic Transformations
While specific studies detailing the mechanistic role of this compound in regioselective transformations are limited, the catalytic behavior of the closely related dimethyltin dichloride offers significant insights. Dimethyltin dichloride is an effective catalyst for the regioselective protection of hydroxyl groups in sugars and other cis-1,2-diols. acs.orgresearchgate.netacs.org
The proposed mechanism involves the tin center acting as a Lewis acid. It coordinates with two adjacent hydroxyl groups of the substrate (e.g., a sugar) to form a five-membered stannylene acetal intermediate. This activation step is crucial for differentiating between hydroxyl groups of similar reactivity. The formation of this intermediate selectively enhances the nucleophilicity of one of the coordinated oxygen atoms over the other, as well as over other hydroxyl groups in the molecule. Subsequent reaction with an electrophile (e.g., an acylating or alkylating agent) occurs preferentially at this activated position, leading to high regioselectivity. researchgate.net For instance, in the benzoylation of sugars, this catalytic process allows for highly regioselective protection with high chemical yields, where the selectivity is governed by the stereochemical relationship of the hydroxyl groups. researchgate.net
Catalytic Mechanisms in Polymerization Reactions
Organotin compounds, including dialkyltin dichlorides, are widely used as catalysts in various polymerization reactions, such as the formation of polyurethanes and polyesters, and in the vulcanization of silicones. lupinepublishers.comwikipedia.org The catalytic mechanism is generally understood to proceed through a Lewis acid pathway. lupinepublishers.com
In reactions like transesterification or the formation of polyurethanes from isocyanates and alcohols, the electrophilic tin center of the this compound (or its hydrolyzed derivatives) coordinates with an oxygen or nitrogen atom of one of the reactants (e.g., the carbonyl oxygen of an ester or the alcohol's oxygen). lupinepublishers.comgelest.com This coordination polarizes the reactant molecule, making it more susceptible to nucleophilic attack by the other reactant. For example, in polyurethane formation, the tin catalyst can activate the alcohol, facilitating its attack on the isocyanate, or it can activate the isocyanate itself. lupinepublishers.com While specific kinetic data for this compound is sparse, the general mechanism for dialkyltin compounds involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate, which lowers the activation energy of the polymerization step. lupinepublishers.comlupinepublishers.com
Mechanisms of Biological Interaction and Biotransformation
This compound is recognized as a potent metabolic inhibitor that significantly disrupts cellular energy production. uu.nl Its primary mechanism of action involves the inhibition of mitochondrial respiration and oxidative phosphorylation. uu.nlnih.govnih.gov Investigations have shown that diethyltin and other dialkyltin compounds inhibit the consumption of oxygen and various substrates in isolated mitochondria. uu.nl
A key target of this compound is the pyruvate (B1213749) dehydrogenase complex (PDHC), a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. uu.nlnih.gov The inhibition of this complex is attributed to the high chemical affinity of dialkyltins for dithiol groups. uu.nl It is suggested that this compound binds to vital dithiol-containing cofactors or enzymes within the PDHC, such as lipoic acid or lipoyl dehydrogenase. uu.nl These molecules are essential for the oxidation of α-keto acids like pyruvate. uu.nl By binding to these groups, diethyltin disrupts the catalytic cycle of the enzyme, leading to a halt in the conversion of pyruvate to acetyl-CoA.
This inhibition of α-keto acid oxidation disrupts the flow of substrates into the TCA cycle, impairing the cell's primary pathway for generating reducing equivalents (NADH and FADH₂) for the electron transport chain. Consequently, this leads to a reduction in ATP synthesis via oxidative phosphorylation. uu.nl Research on the closely related dibutyltin (B87310) dichloride further illustrates this effect, showing it inhibits ADP-stimulated respiration in mitochondria when using substrates like pyruvate, malate, and α-ketoglutarate. nih.gov At higher concentrations, dialkyltins have also been observed to directly interact with the ATP synthase complex, further compromising mitochondrial energy production. uu.nl
| Target/Process | Observed Effect | Proposed Mechanism | Reference Compound(s) |
|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDHC) | Inhibition of α-keto acid oxidation | Binding to dithiol groups of lipoic acid or lipoyl dehydrogenase | Diethyltin, Dialkyltins uu.nl |
| Mitochondrial Respiration | Inhibition of oxygen and substrate consumption | Blockade of substrate entry into the TCA cycle | Diethyltin, Dimethyltin to Dihexyltin uu.nl |
| Oxidative Phosphorylation | Inhibition of ADP-stimulated respiration | Inhibition of substrate oxidation (pyruvate, malate) | Dibutyltin dichloride nih.gov |
| ATP Synthase Complex | Inhibition of ATP synthesis | Direct interaction with the complex | Dibutyltin dichloride uu.nl |
The metabolic inhibition induced by this compound at the biochemical level translates into significant disruptions of cellular homeostasis. A primary consequence of inhibiting the pyruvate dehydrogenase complex is the intracellular accumulation of substrates that cannot enter the TCA cycle. uu.nl This leads to a buildup of pyruvate, which is then largely shunted into an alternative metabolic route: conversion to lactate. uu.nl
Studies on isolated rat thymocytes have demonstrated that incubation with this compound leads to a marked increase in glucose consumption, accompanied by the accumulation of pyruvate and lactate. uu.nl This suggests a compensatory upregulation of the glycolytic pathway to counteract the reduced ATP production from mitochondrial respiration. uu.nl However, this metabolic shift is insufficient to fully maintain cellular energy levels, especially under conditions of glucose limitation. In glucose-containing media, cellular ATP levels may be maintained, but they decrease significantly when glucose is removed, highlighting the cell's dependence on glycolysis in the presence of the inhibitor. uu.nl
Beyond its effects on energy metabolism, this compound also interferes with macromolecular synthesis. Research has shown that micromolar concentrations of diethyltin can significantly affect the synthesis of DNA, RNA, and proteins in isolated rat thymocytes. uu.nl Specifically, it has been observed to decrease the incorporation of precursors for both DNA and protein synthesis. uu.nl In contrast, the incorporation of uridine, a precursor for RNA synthesis, was found to be increased by diethyltin. uu.nl This differential effect suggests a complex interaction with the cellular machinery responsible for nucleic acid and protein production. These anti-proliferative effects are a direct consequence of the profound metabolic and energetic disruption caused by the compound.
The biological activity of this compound is rooted in its molecular interactions with key cellular macromolecules, primarily proteins and nucleic acids.
Interaction with Proteins: The principal mechanism of this compound's interaction with proteins is its strong affinity for vicinal dithiol groups (-SH), such as those found in cysteine residues. uu.nlacs.orgnih.govacs.org This reactivity is the basis for its potent inhibition of enzymes like the pyruvate dehydrogenase complex, which relies on the dithiol cofactor lipoic acid. uu.nl The tin atom readily forms stable covalent bonds with the sulfur atoms of two nearby cysteine residues, effectively cross-linking them and disrupting the protein's structure and function. nih.govacs.org
Studies using a peptide derived from the membrane protein stannin (B1233781), which contains a Cys-X-Cys (CXC) motif, serve as a model for this interaction. acs.orgnih.gov This peptide demonstrated the ability to bind dialkyltins, with the two cysteine residues coordinating the tin atom in a distorted tetrahedral geometry. acs.orgnih.gov This binding induces a conformational change in the peptide, forcing it into a stable, ordered structure. acs.orgnih.gov This model highlights the key role of biological dithiols in the binding and toxic action of organotin compounds. acs.orgnih.gov The affinity for binding can vary, as shown by studies on the related dibutyltin dichloride, which binds to multiple sites on erythrocyte membrane proteins, including the Band 3 anion exchanger. nih.gov
Interaction with Nucleic Acids: this compound also interacts with the constituents of nucleic acids. Investigations have concluded that the diethyltin moiety reacts with the phosphate (B84403) group of nucleotides. The interaction is pH-dependent, with spectroscopic studies showing that the addition of this compound to solutions of pyrimidine (B1678525) mononucleotides causes a significant shift in the ³¹P resonance of the phosphate group, indicating a direct interaction. This suggests that the compound can bind to the sugar-phosphate backbone of DNA and RNA, which could interfere with their normal function and metabolism. This interaction with nucleotide precursors is consistent with the observed effects on DNA and RNA synthesis at the cellular level. uu.nl
| Macromolecule | Binding Site/Moiety | Nature of Interaction | Consequence |
|---|---|---|---|
| Proteins (Enzymes) | Vicinal dithiol groups (e.g., Cysteine-X-Cysteine motifs) acs.orgnih.gov | Coordination/covalent bonding with the tin atom acs.orgnih.gov | Enzyme inhibition, disruption of protein structure and function uu.nlnih.gov |
| Nucleic Acids (Nucleotides) | Phosphate group | Binding of the diethyltin moiety | Potential interference with DNA/RNA synthesis and function uu.nl |
Biological Activity and Toxicological Profiling of Diethyltin Dichloride
Biochemical and Cellular Effects
Diethyltin (B15495199) dichloride is recognized as a potent metabolic inhibitor that directly targets mitochondrial function. nih.gov Early biochemical studies identified that diethyltin compounds inhibit the consumption of oxygen and substrates in isolated rat liver mitochondria. This inhibitory action disrupts crucial energy-producing pathways within the cell.
The primary mechanism of this disruption is the inhibition of α-keto acid oxidation. Diethyltin dichloride impedes the function of key enzyme complexes, namely pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. This inhibition is thought to occur through the compound's high affinity for dithiol groups, leading it to bind to essential cofactors like lipoic acid, which is vital for the activity of these dehydrogenase complexes. As a consequence of this enzymatic blockade, substrates are not fully oxidized, leading to an accumulation of α-keto acids. nih.gov
Table 1: Effects of this compound on Mitochondrial Enzyme Systems
| Targeted Component | Molecular Target | Consequence of Inhibition |
| Pyruvate Dehydrogenase Complex | Dithiol groups (e.g., Lipoic Acid) | Blockade of pyruvate oxidation, accumulation of pyruvate. |
| α-Ketoglutarate Dehydrogenase Complex | Dithiol groups (e.g., Lipoic Acid) | Interruption of the TCA cycle, accumulation of α-ketoglutarate. |
| Overall Mitochondrial Respiration | Electron Transport Chain | Inhibition of oxygen and substrate consumption. |
Research has indicated that this compound can interfere with the transport and incorporation of essential biomolecules in cellular systems. Studies conducted on isolated rat thymocytes have shown that micromolar concentrations of diethyltin can decrease the incorporation of precursors for both DNA and protein synthesis. This suggests an impairment of the transport or utilization of necessary amino acids and nucleosides, which are fundamental for cell growth and proliferation.
The available research literature from the conducted searches does not provide specific details on the modulation of intracellular signaling pathways by this compound. While other organotin compounds are known to interact with pathways such as those mediated by MAPKs or nuclear receptors, specific evidence detailing these interactions for this compound is not present in the provided results.
Systemic and Organ-Specific Toxicities
This compound has been associated with effects on the central nervous system. Observed manifestations include symptoms such as headaches and nasal irritation. tandfonline.com While other organotin compounds like triethyltin (B1234975) and trimethyltin (B158744) are well-documented for more severe neurotoxic effects such as cerebral edema and neuronal necrosis, the specific neurotoxicological profile for this compound appears less characterized in the available literature. nih.gov An emetic action on the gut has also been noted. tandfonline.com
Table 2: Reported CNS and Related Effects of this compound
| Effect | System/Area Affected |
| Headache | Central Nervous System |
| Nasal Irritation | Respiratory Tract / Sensory |
| Emetic Action | Gastrointestinal / Neurological |
The liver is a target organ for this compound, primarily through the compound's impact on mitochondrial function as detailed in section 5.1.1. By inhibiting the oxidative metabolism in liver mitochondria, this compound can disrupt hepatic energy balance, which is a mechanism of hepatotoxicity. nih.gov
While severe hepatic lesions, including bile duct injury and liver infarcts, have been characterized for other dialkyltin compounds like dibutyltin (B87310) dichloride, the specific histopathological characterization of hepatic lesions induced by this compound is less pronounced in comparative studies. nih.gov Experiments comparing various organotins have noted that the effects of this compound, while present, are generally less severe than those caused by compounds such as dibutyltin dichloride. nih.gov
Immunotoxicity Assessments
The immunotoxicity of organotin compounds, including this compound, has been a subject of significant research. Studies have shown that various dialkyltin compounds can induce immunosuppressive effects, with the thymus being a primary target organ. uu.nl this compound has been observed to cause effects on lymphoid organs that are similar to, though less pronounced than, those of dibutyltin dichloride. cdc.govinchem.org
Research indicates that exposure to certain dialkyltins leads to a dose-dependent atrophy of the thymus and other thymus-dependent lymphoid tissues. inchem.org This atrophy is characterized by a reduction in the number of lymphocytes, particularly in the cortex of the thymus. While much of the in-depth research has focused on dibutyltin and dioctyltin (B90728) compounds, the effects of this compound are considered to be part of this broader pattern of dialkyltin-induced immunotoxicity. For instance, early studies recognized this compound as a potent metabolic inhibitor. nih.gov
The mechanism of this immunotoxicity is thought to involve the direct cytotoxic effects of the dialkyltin compounds on thymocytes. Micromolar concentrations of diethyltin have been shown to interfere with the synthesis of DNA and proteins in isolated rat thymocytes. uu.nl
Table 1: Comparative Immunotoxic Effects of Dialkyltin Compounds
| Compound | Primary Immunotoxic Effect | Relative Potency |
|---|---|---|
| Dibutyltin dichloride | Thymus atrophy, suppression of T-cell-dependent immune responses | High |
| Dioctyltin dichloride | Thymus atrophy | High |
| This compound | Atrophy of lymphoid organs | Less pronounced than dibutyltin cdc.govinchem.org |
| Dipropyltin dichloride | Atrophy of lymphoid organs | Less pronounced than dibutyltin |
| Dimethyltin (B1205294) dichloride | No significant atrophy of lymphoid organs | Low |
Reproductive and Developmental Toxicity Studies
There is limited specific data available regarding the reproductive and developmental toxicity of this compound. Much of the research on the developmental toxicity of dialkyltin compounds has focused on other derivatives such as dibutyltin dichloride and dimethyltin dichloride. nih.govcdc.govnih.gov
Studies on related organotin compounds have demonstrated a potential for reproductive and developmental effects. For example, dibutyltin compounds have been shown to cause pregnancy failure, pre- and post-implantation loss, and fetal death in rodents. cdc.gov Similarly, dimethyltin dichloride is classified as a developmental toxicant in some jurisdictions based on findings of reduced fetal weight and the development of cleft palates in pregnant rats at certain exposure levels. nih.gov
Genotoxicity and Mutagenicity Evaluations
The genotoxic and mutagenic potential of this compound has not been extensively studied, and the available data on organotin compounds as a class present a mixed picture. cdc.gov Different organotin compounds have yielded varied results depending on the specific compound and the test system used.
For instance, studies on dimethyltin dichloride have shown some evidence of mutagenicity in certain bacterial strains, such as Salmonella typhimurium TA100, particularly in the presence of cytotoxicity. osha.gov.tw Other research has indicated that compounds like dimethyltin dichloride and trimethyltin chloride are recognized as genotoxic chemicals in some assays. researchgate.net
In a broad screening of 14 different organotin compounds using Salmonella typhimurium strains TA98 and TA100 without metabolic activation, most compounds, with the exception of dibutyltin dichloride in TA98, gave negative results in the TA98 strain. cdc.gov In the TA100 strain, monobutyltins, dibutyltins, and tributyltin compounds showed positive results. cdc.gov The specific results for this compound in these comprehensive screenings are not explicitly detailed in the available literature. Therefore, a conclusive statement on the genotoxicity and mutagenicity of this compound cannot be made without more targeted research.
Antitumor and Antimicrobial Potentials of this compound Derivatives
Derivatives of diorganotin dihalides, including those of diethyltin, have been investigated for their potential as antitumor agents. researchgate.net Research has demonstrated that certain diethyltin dihalide and dipseudohalide complexes exhibit reproducible therapeutic activity in vivo against P-388 lymphocytic leukemia in mice. cdc.gov
The proposed mechanisms of antitumor activity for organotin(IV) compounds, which would likely include diethyltin derivatives, are multifaceted. A primary mechanism is believed to be the interaction of the organotin compound with DNA. rdd.edu.iq These compounds may intercalate into the DNA structure, leading to direct damage and inhibition of DNA replication in cancer cells. rdd.edu.iq
Another significant mechanism is the induction of apoptosis, or programmed cell death, in tumor cells. rdd.edu.iq Organotin(IV) compounds have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This can involve increasing the concentration of intracellular calcium, which leads to mitochondrial dysfunction and the activation of caspases, the enzymes that execute apoptosis. rdd.edu.iq The antiproliferative activity of organotin(IV) derivatives is influenced by the nature of the organic groups attached to the tin atom, with some studies suggesting that the cytotoxicity of dialkyltin complexes increases with the length of the alkyl chain. nih.gov
Table 2: Potential Antitumor Mechanisms of Diorganotin Derivatives
| Mechanism | Description |
|---|---|
| DNA Interaction | Intercalation into the DNA helix, causing structural damage and inhibiting replication. rdd.edu.iq |
| Apoptosis Induction | Activation of the intrinsic mitochondrial pathway, leading to programmed cell death. rdd.edu.iqnih.gov |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in cellular proliferation. |
| Cell Cycle Arrest | Disruption of the normal cell cycle, preventing cancer cells from dividing. |
Derivatives of this compound have also been explored for their antimicrobial properties. Organotin(IV) compounds, in general, are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govnih.gov The coordination of ligands to the diethyltin(IV) moiety has been shown to enhance the antimicrobial activity of the resulting complexes compared to the free ligands. researchgate.net
Research into various organotin(IV) derivatives has demonstrated their efficacy against a range of bacterial and fungal strains. For example, studies on organotin(IV) dithiocarbamate (B8719985) compounds have shown them to be effective against both Gram-positive and Gram-negative bacteria. scialert.netnih.gov The antimicrobial action of trialkyltin chlorides has been found to be particularly high against most microorganisms, especially fungi. researchgate.net
While much of the research has focused on butyltin and phenyltin derivatives, studies involving diethyltin(IV) derivatives have also reported promising results. For instance, diethyltin(IV) derivatives of substituted phenyl acrylates have been synthesized and shown to be effective antitumor agents, with their biological activity often being linked to their ability to interact with cellular components, a property that is also relevant for antimicrobial action. researchgate.net The lipophilicity of organotin compounds is believed to play a role in their antimicrobial mechanism, allowing them to disrupt microbial cell membranes. researchgate.net
Table 3: Summary of Antimicrobial Activity of Organotin Derivatives
| Class of Derivative | Target Organisms | General Findings |
|---|---|---|
| Diethyltin(IV) Phenyl Acrylates | Bacteria, Fungi | Showed good biological activity, suggesting antimicrobial potential. researchgate.net |
| Diorganotin(IV) Dithiocarbamates | Gram-positive and Gram-negative bacteria | Effective in inhibiting bacterial growth. scialert.netnih.gov |
| Trialkyltin Chlorides | Bacteria, Yeasts, Fungi | High antimicrobial action, particularly against fungi. researchgate.net |
| Organotin(IV) Carboxylates | Yeast-like and filamentous fungi | High fungistatic and fungicidal activities. researchgate.net |
Advanced Applications of Diethyltin Dichloride in Chemical Research
Catalysis in Advanced Organic Synthesis
In the realm of advanced organic synthesis, diethyltin (B15495199) dichloride and its analogues serve as catalysts, facilitating complex chemical transformations. Their utility is particularly noted in electrocatalysis for environmental applications and in achieving specific reaction outcomes in the synthesis of complex molecules.
Electrocatalysis Applications in Environmental Remediation
The electrochemical properties of diethyltin dichloride have been explored for their potential in environmental remediation, specifically in the electrocatalytic reduction of nitrate (B79036) and nitrite. Research has investigated the electrochemical characteristics of this compound on platinum electrodes using methods such as cyclic voltammetry and rotating disk electrodes ereztech.com. This line of inquiry is significant due to the growing global concern over nitrate pollution in water bodies, which stems from agricultural runoff and industrial activity. Electrocatalytic nitrate reduction offers a promising pathway for water denitrification and the sustainable production of ammonia, a valuable chemical and potential carbon-free energy carrier. While various catalysts are being explored for this purpose, the study of organometallic compounds like this compound contributes to the development of effective and selective nitrate-reducing agents ereztech.com.
Research into Regioselective Catalysis in Complex Organic Molecules
While dialkyltin dichlorides are recognized for their catalytic activity, research into regioselective catalysis has predominantly focused on the analogue, dimethyltin (B1205294) dichloride. This compound has proven effective in achieving high regioselectivity in the protection of hydroxyl groups in complex carbohydrates. This catalytic process allows for the selective benzoylation of sugars, a crucial step in sugar chemistry for targeted functionalization, with high chemical yields researchgate.net. The selectivity is attributed to the stereochemical relationship among the hydroxyl groups of the sugar molecule researchgate.net.
Studies have demonstrated a mild and general method for the regioselective installation of various chemical groups on cis-1,2-diols using dimethyltin dichloride as a catalyst at room temperature. This method is effective for a range of substrates, including both sugars and non-sugar molecules like inositols ereztech.com. Although direct research citing this compound in this specific application is less prevalent in the examined literature, the principles established with its dimethyl analogue highlight the potential of dialkyltin dichlorides as a class of catalysts for achieving regioselectivity in the synthesis of complex organic molecules.
Materials Science and Polymer Chemistry Research
In materials science, organotin compounds, including dialkyltin dichlorides, are integral to the synthesis and stabilization of polymers and the creation of advanced material coatings.
Role in the Synthesis and Modification of Advanced Polymeric Materials (e.g., Organotin Polymers)
Dialkyltin dichlorides are considered optimal intermediates for the production of tin-based stabilizers, which are crucial additives in the manufacturing of polyvinyl chloride (PVC). These stabilizers protect the polymer from thermal degradation during processing nih.gov. While industrial applications have often favored dimethyltin and dibutyltin (B87310) derivatives for their roles as PVC stabilizers and catalysts in polyurethane production, the foundational chemistry applies to the broader class of dialkyltin dichlorides nih.gov. This compound, as part of this class, is noted for its application as a stabilizer in PVC production nih.gov. The first organotin compound ever reported was, in fact, diethyltin diiodide in 1849, underscoring the historical significance of diethyltin compounds in this field of chemistry.
Precursor Applications in Thin Film Deposition Research (e.g., Tin Oxide Coatings)
Organotin compounds are frequently used as precursors in chemical vapor deposition (CVD) processes to create thin films of tin oxide. These coatings are vital for applications such as solar control windows and gas sensors. Research in this area has extensively evaluated various precursors, including tin tetrachloride and other alkyltin compounds like tetramethyltin (B1198279) and dimethyltin dichloride, for their effectiveness in producing tin oxide films with desirable electrical conductivity and optical transparency researchgate.net. While dimethyltin dichloride is a well-studied solid precursor for this purpose, the broader class of organotin halides is recognized for its utility in these deposition processes. The choice of precursor affects the growth characteristics and properties of the final thin film.
Research Tools in Biochemistry and Medical Science
This compound has been utilized as a valuable research tool in biochemistry to probe metabolic pathways and understand the interactions between metal ions and biological molecules.
Early studies identified this compound as a potent metabolic inhibitor. Its primary mechanism of action involves the inhibition of α-keto acid oxidation in mitochondria. Specifically, it targets the oxidation of pyruvate (B1213749) and α-ketoglutarate. This inhibitory effect is due to its interaction with dithiol-containing cofactors, such as dihydrolipoic acid, which are essential for the function of enzymes like pyruvate dehydrogenase. This action leads to a disruption in the tricarboxylic acid (TCA) cycle, causing the accumulation of α-keto acids and inhibiting oxygen consumption in isolated rat liver mitochondria.
Further research has elucidated the complex formation between the diethyltin(IV) cation and various biomolecules. Using techniques like potentiometry and NMR spectroscopy, studies have detailed its interactions with nucleotides such as guanosine-5′-monophosphate (GMP) and inosine-5′-monophosphate (IMP) researchgate.net. These investigations revealed that the diethyltin moiety forms complexes by coordinating with the phosphate (B84403) groups of the nucleotides researchgate.net. Similar studies have explored its complexation with amino acids and peptides. The data from these studies, including stoichiometry and stability constants, provide fundamental insights into how organotin compounds interact with essential biological building blocks.
Table 1: Investigated Biomolecular Interactions with this compound
| Biomolecule Class | Specific Examples Studied | Key Findings |
|---|---|---|
| Nucleotides | Guanosine-5'-monophosphate (B10773721) (GMP), Inosine-5'-monophosphate (IMP) | Forms complexes via bidentate coordination with the phosphate group. |
| Amino Acids | General amino acids, Glutamic acid, Aspartic acid | Forms 1:1 and 1:2 complexes, coordinating via amino and carboxylate groups. |
| Peptides | Various peptides | Forms 1:1 complexes and deprotonated amide species. |
| DNA Constituents | Thymine | Forms stable 1:1 and 1:2 complexes. |
Use in Probing Enzyme Mechanisms and Cofactor Roles
This compound has proven to be a valuable tool for researchers investigating the intricate workings of enzymes and the roles of their essential cofactors. Its utility stems from its high chemical affinity for specific functional groups, particularly dithiols, which are present in the active sites of numerous enzymes and cofactors. By observing the inhibitory or substrate-like interactions of this compound, scientists can deduce critical information about enzyme mechanisms.
One of the primary applications of this compound in enzymology is as an inhibitor of α-keto acid dehydrogenase complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. uu.nl These mitochondrial enzyme complexes are crucial for cellular respiration. This compound's inhibitory action is attributed to its strong interaction with dithiol-containing molecules that are essential for the enzymes' function. uu.nl Specifically, it is suggested to bind to the dithiol groups of lipoic acid, a critical cofactor, or the lipoyl dehydrogenase component of the complex. uu.nlbcpc.org This binding disrupts the normal oxidative process of α-keto acids, providing a model for studying the role of these dithiol cofactors in catalysis. uu.nl
Furthermore, studies on the organomercurial lyase MerB have provided deeper insights into carbon-metal bond cleavage mechanisms. acs.org In this research, this compound acted as a substrate for MerB. The resulting tin(IV) product remained bound within the enzyme's active site, coordinated similarly to the native mercury(II) product. acs.org This observation helps to elucidate the roles of key amino acid residues (C96, D99, and C159 in E. coli MerB) in the catalytic process, demonstrating that the enzyme can process certain organotin compounds, which informs its potential for bioremediation applications. acs.org
The interaction of this compound with peptides containing vicinal dithiols, such as the CXC motif found in many metal-binding proteins, has also been studied. acs.org Research using a peptide derived from the membrane protein stannin (B1233781) showed that this compound binds with high affinity to the two cysteine thiols, inducing an ordered, stable β-turn conformation in the otherwise unstructured peptide. acs.org This demonstrates how this compound can be used to probe the structural and binding characteristics of dithiol sites within proteins, mimicking how these sites might interact with metal ions or other substrates.
| Enzyme/Protein/Cofactor | Interaction with this compound | Key Finding | Reference |
|---|---|---|---|
| α-keto acid dehydrogenase complexes | Inhibition | Binds to dithiol groups of lipoic acid or lipoyl dehydrogenase, disrupting substrate oxidation. | uu.nl |
| Organomercurial lyase (MerB) | Substrate | Cleavage of ethyl groups occurs, with the Sn(IV) product remaining in the active site, revealing details of the catalytic mechanism. | acs.org |
| Stannin-derived peptide (with CXC motif) | Binding | Binds to vicinal thiols, inducing a stable type-I β-turn conformation. | acs.org |
Development of Novel Biologically Active Compounds
This compound serves as a precursor or foundational structure in the synthesis of novel compounds with significant biological activity, particularly in the realm of anticancer research. rdd.edu.iq The unique properties of the diethyltin moiety can be combined with various organic ligands to create complexes with enhanced therapeutic potential. researchgate.netnih.gov The biological activity of these organotin compounds is often influenced by the nature of the organic groups attached to the tin atom. acs.org
Research has demonstrated the anti-proliferative and anti-tumor effects of complexes derived from this compound. For instance, a diorganotin(IV) dichloride complex incorporating an N-(2-pyridylmethylene)arylamine ligand, specifically Et2SnCl2L2 (OTC-2), has been investigated for its antitumor properties. researchgate.net Such studies are part of a broader effort to develop metal-based anticancer agents that may offer advantages over traditional platinum-based drugs. rdd.edu.iq
A promising strategy involves the polymerization of this compound with biologically significant molecules. Scientists have successfully synthesized organotin polymers by reacting this compound with nucleosides like thymidine. amazonaws.com These novel synthetic nucleic acid analogues have shown considerable inhibitory activity against a range of human cancer cell lines, including breast, pancreatic, and glioblastoma brain cancers. amazonaws.com A key finding is that these polymers exhibit selectivity, effectively inhibiting malignant cells while being less harmful to healthy cells. amazonaws.com
Similarly, organotin polyesters have been created through the interfacial polycondensation of this compound with the antibiotic chloramphenicol. wisdomlib.org These polymers also demonstrated good inhibition against various human cancer cell lines. wisdomlib.org The synthetic process allows for the creation of new families of materials where the biological activity can be tuned by altering the organotin component. The yield of these polymerization reactions is influenced by the alkyl group on the tin, with steric hindrance playing a role in the chain growth of the polymer. wisdomlib.org
| Compound Type | Reactants | Biological Activity | Targeted Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Organotin(IV) Complex (OTC-2) | This compound, N-(2-pyridylmethylene)arylamine ligand | Anti-proliferative, Antitumor | Dalton's lymphoma | researchgate.net |
| Organotin-Thymidine Polymer | This compound, Thymidine | Inhibition of cancer cell growth | Breast, Pancreatic, Glioblastoma | amazonaws.com |
| Organotin-Chloramphenicol Polymer | This compound, Chloramphenicol | Inhibition of cancer cell growth | Pancreatic, Breast, Brain | wisdomlib.org |
Future Research Directions and Emerging Trends in Diethyltin Dichloride Studies
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of new synthetic methodologies for diethyltin (B15495199) dichloride is a primary focus of future research, driven by the need for processes that are not only efficient but also environmentally benign. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Future efforts are aimed at overcoming these limitations through innovative approaches.
Key research directions include:
Alternative Feedstocks: Research into the use of renewable or less hazardous starting materials is gaining traction. This aligns with the broader push in the chemical industry to reduce reliance on depleting feedstocks.
Solvent-Free and Aqueous Synthesis: Exploring synthetic routes that minimize or eliminate the use of volatile organic solvents is a critical aspect of sustainable chemistry. Investigations into solid-state reactions or syntheses in aqueous media are promising alternatives that can significantly reduce the environmental impact of production.
Application of Computational Chemistry and Molecular Modeling for Predictive Analysis
Computational chemistry and molecular modeling are becoming indispensable tools for the predictive analysis of diethyltin dichloride and its derivatives. These methods provide profound insights into molecular structure, reactivity, and potential interactions, thereby guiding experimental work and accelerating the discovery process.
Future applications in this area include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict geometric parameters, vibrational frequencies, and electronic properties. For instance, DFT calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity and kinetic stability. researchgate.net
Reaction Mechanism Simulation: Computational modeling allows for the in-silico investigation of potential reaction pathways. By simulating transition states and reaction intermediates, researchers can identify the most energetically favorable routes for synthesis or degradation, optimizing reaction conditions and improving yields.
Predictive Toxicology: Molecular modeling can be employed to predict the potential toxicity and biological interactions of this compound. By simulating its interaction with biological macromolecules, such as enzymes or DNA, researchers can forecast its mode of action and design safer alternatives.
Table 1: Application of Computational Methods in this compound Research
| Computational Method | Application for this compound | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized molecular geometry, HOMO-LUMO energy gap, vibrational spectra, natural bond orbital (NBO) analysis researchgate.net |
| Molecular Dynamics (MD) | Simulation of Behavior in Solution | Solvation effects, conformational analysis, transport properties |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Toxicology and Activity | Correlation of molecular structure with biological activity or toxicity |
Integration of Green Chemistry Principles in this compound Research
The integration of green chemistry principles is fundamental to the future of this compound research, aiming to minimize the environmental footprint associated with its lifecycle. nih.govmlsu.ac.inresearchgate.net This involves a holistic approach that considers all aspects of the chemical process, from feedstock selection to final product design.
The twelve principles of green chemistry provide a framework for this integration: nih.govmlsu.ac.inresearchgate.netresearchgate.netnih.gov
Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. nih.govmlsu.ac.innih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.govmlsu.ac.innih.gov
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. nih.govmlsu.ac.in
Designing Safer Chemicals: Chemical products should be designed to maintain their desired function while minimizing their toxicity. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.govmlsu.ac.in
Design for Energy Efficiency: Energy requirements should be minimized, with syntheses conducted at ambient temperature and pressure where possible. nih.govmlsu.ac.inresearchgate.net
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. nih.govmlsu.ac.in
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided to reduce waste. nih.govresearchgate.netnih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.govnih.gov
Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their function. nih.govresearchgate.netnih.gov
Real-Time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.govnih.gov
Inherently Safer Chemistry for Accident Prevention: Substances used in a process should be chosen to minimize the potential for accidents. nih.gov
Applying these principles to this compound research involves developing catalytic syntheses, using safer solvents, reducing energy consumption, and designing processes that generate minimal waste.
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological and Catalytic Applications
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity or catalytic performance. gardp.orgdrugdesign.org For this compound, advanced SAR studies represent a key trend for designing new compounds with highly specific and improved functionalities. The goal of SAR analysis is to convert structure-activity observations into informative relationships that can guide the synthesis of new molecules with enhanced properties. gardp.orgdrugdesign.orgcollaborativedrug.com
Future research in this area will focus on:
Systematic Structural Modification: This involves the synthesis of a library of this compound analogs where the ethyl groups or chloride ligands are systematically varied. By evaluating the biological or catalytic activity of each analog, researchers can identify the key structural features responsible for its function.
Stereochemical SAR (S-SAR): Investigating the impact of stereochemistry on activity is a nuanced but critical area. For chiral derivatives of this compound, different stereoisomers can exhibit significantly different potencies and selectivities. nih.gov
Quantitative SAR (QSAR): By combining experimental data with computational modeling, QSAR studies can develop mathematical models that correlate specific structural descriptors with activity. These models can then be used to predict the activity of novel, unsynthesized compounds, saving significant time and resources. collaborativedrug.com
Table 2: Hypothetical SAR Study on this compound Derivatives for Catalytic Activity
| Compound | Structural Modification (R in R₂SnCl₂) | Ligand Modification (X in Et₂SnX₂) | Observed Catalytic Activity (Relative) |
|---|---|---|---|
| This compound | Ethyl (-CH₂CH₃) | Chloride (-Cl) | Baseline |
| Analog 1 | n-Propyl (-CH₂CH₂CH₃) | Chloride (-Cl) | Increased |
| Analog 2 | Isopropyl (-CH(CH₃)₂) | Chloride (-Cl) | Decreased |
| Analog 3 | Ethyl (-CH₂CH₃) | Bromide (-Br) | Slightly Increased |
| Analog 4 | Ethyl (-CH₂CH₃) | Iodide (-I) | Significantly Increased |
Implementation of Advanced Spectroscopic and Analytical Techniques for In-situ Investigations
To fully understand the behavior of this compound in chemical reactions and biological systems, it is crucial to study it under real-time, or in-situ, conditions. Advanced analytical and spectroscopic techniques are making this possible, providing unprecedented insights into reaction kinetics, transient species, and mechanistic pathways.
Emerging trends in this domain include:
Hyphenated Chromatographic-Spectrometric Techniques: The coupling of techniques such as High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the separation and highly sensitive identification of different organotin species in complex mixtures. nih.gov
In-situ Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy enable the real-time monitoring of reacting systems. This allows researchers to observe the formation and consumption of reactants, intermediates, and products as the reaction progresses, providing direct evidence for proposed mechanisms.
Advanced Electrochemical Methods: Voltammetric techniques, such as cyclic voltammetry, can be used to study the electrochemical characteristics of this compound and its role in electrocatalytic processes, such as the reduction of nitrates and nitrites. ereztech.com
High-Resolution Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide ultra-high resolution and mass accuracy, which is essential for the unambiguous identification of complex organotin species and their metabolites. nih.gov
These advanced methods are moving research beyond static analysis, offering a dynamic view of how this compound behaves in its intended application environment.
Q & A
Q. What are the standard methods for synthesizing diethyltin dichloride complexes with biological ligands?
- Methodological Answer : this compound complexes are typically synthesized via ligand exchange reactions. For example, reactions with amino acids or nucleobases (e.g., thymidine) involve dissolving this compound in polar solvents (e.g., methanol/water mixtures) and adding stoichiometric amounts of the ligand under controlled pH (4.0–7.0). Characterization is performed using multinuclear NMR (¹H, ¹¹⁹Sn) to confirm coordination geometry and FT-IR to identify Sn–O/Sn–N bonding. X-ray crystallography is used for structural elucidation .
Q. How should researchers handle this compound to mitigate toxicity risks during experiments?
- Methodological Answer : Due to its acute toxicity (H302) and carcinogenic potential (H350), handling requires strict adherence to GHS protocols. Use fume hoods for all procedures, wear nitrile gloves, and avoid inhalation of vapors. Emergency measures include immediate rinsing for skin/eye contact and medical consultation for ingestion. Stability in air and moisture should be monitored to prevent decomposition .
Advanced Research Questions
Q. How do hydrolysis equilibrium constants of this compound influence its reactivity in aqueous systems?
- Methodological Answer : Hydrolysis constants (e.g., log β values for [Sn(OH)]⁺, [Sn(OH)₂], etc.) determine speciation in solution. For this compound, log β values at 25°C (e.g., log β/3MOH = -3.02) indicate predominant hydrolysis species at varying pH. Potentiometric titration under inert atmospheres (N₂) is used to measure these constants, with ionic strength maintained using NaClO₄. Speciation diagrams guide experimental conditions for ligand-exchange studies .
Q. What strategies resolve contradictions in reported stability constants for this compound complexes?
- Methodological Answer : Discrepancies arise from differences in ionic strength, temperature, or ligand purity. Standardize conditions (e.g., 0.1 M NaClO₄, 25°C) and validate methods using reference ligands (e.g., EDTA). Statistical tools like HYPERQUAD or SPECFIT model multiple equilibria, while error analysis (e.g., χ² tests) identifies outliers. Cross-validation with spectroscopic data (UV-Vis, NMR) ensures accuracy .
Q. What spectroscopic techniques are optimal for characterizing this compound coordination structures?
- Methodological Answer : Multinuclear NMR (¹¹⁹Sn) identifies coordination numbers (e.g., tetrahedral vs. trigonal bipyramidal) via chemical shift ranges (δ -50 to -200 ppm). FT-IR confirms Sn–Cl and Sn–O/N bonds (e.g., ν(Sn–Cl) ~300 cm⁻¹). X-ray absorption spectroscopy (XAS) provides local electronic structure, while ESI-MS detects solution-phase species. Computational DFT models complement experimental data .
Q. How can this compound derivatives be evaluated for antitumor activity?
- Methodological Answer : In vitro assays (e.g., MTT on cancer cell lines) assess cytotoxicity. Structure-activity relationships (SAR) correlate coordination geometry (e.g., Sn–N/O bond lengths) with efficacy. Comparative studies with cisplatin control for baseline activity. Toxicity profiling (e.g., LD₅₀ in murine models) and DNA-binding assays (UV-Vis, fluorescence quenching) elucidate mechanisms .
Q. What experimental controls are critical in studying this compound’s environmental degradation?
- Methodological Answer : Include abiotic controls (dark vs. UV light exposure) and biotic controls (microbial activity). Monitor degradation products (e.g., SnO₂, HCl) via ICP-MS and ion chromatography. Simulate environmental matrices (soil/water) with standardized OECD protocols. Statistical replicates (n ≥ 3) ensure reproducibility under varying pH and salinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
